3-bromo-2-cyclobutylpyridine
Description
3-Bromo-2-cyclobutylpyridine is a brominated pyridine derivative featuring a cyclobutyl substituent at the 2-position and a bromine atom at the 3-position. Bromopyridines are widely used in pharmaceutical intermediates, agrochemicals, and materials science due to their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . The cyclobutyl group may enhance steric effects and influence solubility or metabolic stability compared to simpler alkyl substituents .
Properties
CAS No. |
1417518-98-9 |
|---|---|
Molecular Formula |
C9H10BrN |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-cyclobutylpyridine typically involves the bromination of 2-cyclobutylpyridine. One common method is the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyclobutylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-cyclobutylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-2-cyclobutylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclobutyl group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key analogs and their properties are summarized below:
Table 1: Comparison of Bromopyridine Derivatives
- Electronic Effects : Bromine’s strong electron-withdrawing nature enhances electrophilicity at the 3-position, similar to 3-bromo-2-(trifluoromethyl)pyridine . The cyclobutyl group, being weakly electron-donating, may slightly counteract this effect.
Physicochemical Properties
- Solubility : Cyclobutyl groups typically reduce water solubility compared to methyl or hydroxy substituents. For example, 3-bromo-2-hydroxypyridine is moderately soluble in polar solvents due to its –OH group , whereas this compound is likely more lipophilic.
- Thermal Stability : Trifluoromethyl derivatives (e.g., 3-bromo-2-(trifluoromethyl)pyridine) exhibit higher thermal stability due to the strong C–F bonds , whereas cyclobutyl-containing compounds may decompose at elevated temperatures due to ring strain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
